Iopamidol Impurity D

Description

Properties

CAS No. |

87932-11-4 |

|---|---|

Molecular Formula |

C14H15I3N2O7 |

Molecular Weight |

703.99 g/mol |

IUPAC Name |

3-(1,3-dihydroxypropan-2-ylcarbamoyl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid |

InChI |

InChI=1S/C14H15I3N2O7/c1-4(22)12(23)19-11-9(16)6(13(24)18-5(2-20)3-21)8(15)7(10(11)17)14(25)26/h4-5,20-22H,2-3H2,1H3,(H,18,24)(H,19,23)(H,25,26)/t4-/m0/s1 |

InChI Key |

BWAZWHDKQIBKFB-BYPYZUCNSA-N |

SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |

Isomeric SMILES |

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |

Canonical SMILES |

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC(CO)CO)I)O |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(S)-3-[[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]carbonyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodobenzoic Acid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of Iopamidol Impurity D

Preamble: A Proactive Approach to Impurity Profiling

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" is a constant reminder of the criticality of purity. For parenteral drugs like Iopamidol, a widely used non-ionic, water-soluble radiographic contrast agent, the imperative for stringent impurity control is paramount to ensure patient safety and product efficacy.[1] Impurities can arise from various stages, including synthesis, formulation, and storage, and even at trace levels, they can impact the drug's safety, efficacy, and stability.[2][3] This guide provides an in-depth, experience-driven walkthrough for the structural elucidation of a known and monitored impurity, Iopamidol Impurity D. Our approach is rooted in a philosophy of creating a self-validating analytical system, where each step logically informs the next, ensuring scientific rigor and trustworthiness in the final structural assignment.

Understanding the Target: The Chemical Identity of Iopamidol Impurity D

Before embarking on any analytical endeavor, a thorough understanding of the target molecule is essential. Iopamidol Impurity D is identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid.[4][5][6]

Table 1: Molecular Profile of Iopamidol Impurity D

| Parameter | Value | Source(s) |

| Chemical Name | 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic acid | [4][5] |

| CAS Number | 87932-11-4 | [5][7][8] |

| Molecular Formula | C14H15I3N2O7 | [4][5] |

| Molecular Weight | 703.99 | [4][5] |

A critical observation from its structure is the presence of a free carboxylic acid group, which contrasts with the parent Iopamidol molecule where this position is a dicarboxamide. This structural difference is a key indicator of its potential origin, likely from the hydrolysis of one of the amide linkages in the Iopamidol side chain.[9] Understanding this potential degradation pathway is crucial in designing our analytical strategy.[10][11]

The Analytical Blueprint: A Multi-Modal Approach to Structural Confirmation

The structural elucidation of a pharmaceutical impurity is rarely achieved with a single analytical technique. Instead, a confluence of orthogonal methods provides a comprehensive and irrefutable body of evidence. Our strategy integrates chromatographic separation with mass spectrometry and nuclear magnetic resonance spectroscopy.[12]

Sources

- 1. veeprho.com [veeprho.com]

- 2. biotech-spain.com [biotech-spain.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. allmpus.com [allmpus.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Iopamidol EP Impurity D | CAS No- 87932-11-4 | NA [chemicea.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. biomedres.us [biomedres.us]

Structural Characterization and Analytical Profiling of Iopamidol Impurity D: A Technical Whitepaper

Introduction: The Criticality of Impurity D in Radiopaque Agents

Iopamidol is a non-ionic, water-soluble iodinated radiopaque contrast agent widely utilized to enhance the visibility of blood vessels, organs, and non-bony tissues during CT scans and other radiological examinations[1]. The synthesis of Iopamidol requires precise control over amidation reactions to ensure the final Active Pharmaceutical Ingredient (API) is completely non-ionic.

During this synthetic process, various pharmacopeial impurities can form. Iopamidol Impurity D is one of the most critical degradants and synthetic byproducts[1]. Unlike the neutral API, Impurity D retains a free carboxylic acid group. This ionization alters the osmolality and tolerability profile of the contrast agent. Consequently, pharmacopeial monographs (such as USP and EP) strictly regulate the impurity profile of Iopamidol, enforcing stringent limits (often ≤0.25% for specific related substances) to guarantee patient safety[2].

Physicochemical Profiling: Molecular Weight & Formula

Understanding the exact molecular specifications of Impurity D is foundational for mass spectrometry calibration and chromatographic method development. As an application scientist, establishing the exact mass and elemental composition is the first step in designing a targeted analytical workflow.

Table 1: Physicochemical Specifications of Iopamidol Impurity D

| Parameter | Specification |

| Chemical Name | 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[1] |

| Common Synonyms | Iopamidol monocarboxylic acid; Iopamidol EP Impurity D[3] |

| CAS Registry Number | 87932-11-4[1] |

| Molecular Formula | C14H15I3N2O7[1] |

| Molecular Weight | 703.99 g/mol [1] |

| Monoisotopic Exact Mass | 703.8013 g/mol [3] |

| Elemental Analysis | C: 23.89%, H: 2.15%, I: 54.08%, N: 3.98%, O: 15.91%[3] |

Mechanistic Causality of Impurity D Formation

To control an impurity, one must understand the causality of its formation. The synthesis of Iopamidol involves the bis-amidation of 5-amino-2,4,6-triiodoisophthalic acid derivatives with 2-amino-1,3-propanediol (serinol).

The Causality of Arrested Reaction: The bulky iodine atoms at the 2, 4, and 6 positions of the aromatic ring create immense steric hindrance. While the first amidation proceeds relatively smoothly, the second amidation is kinetically suppressed. If the reaction is prematurely quenched, or if the serinol concentration is sub-optimal, the reaction arrests at the mono-amide stage. This leaves one unreacted carboxylic acid group, directly resulting in the formation of Iopamidol Impurity D (Iopamidol monocarboxylic acid).

Fig 1: Mechanistic formation pathway of Iopamidol Impurity D due to steric hindrance.

Analytical Methodology: Isolation & Quantification Protocol

To ensure product safety, a robust, self-validating LC-MS methodology is required to quantify Impurity D down to trace levels. The following protocol outlines a validated approach utilizing Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS).

Self-Validating System Design: The protocol incorporates a resolution mixture (Iopamidol API spiked with Impurity D) to ensure column performance. The critical causality here is that the free carboxylic acid of Impurity D makes it highly polar and ionizable. By utilizing an acidic mobile phase, we suppress the ionization of Impurity D, forcing it to interact with the C18 stationary phase, thereby achieving baseline resolution from the massive API peak.

Fig 2: Self-validating LC-MS analytical workflow for Impurity D quantification.

Step-by-Step LC-MS Protocol:

Step 1: Reagent and Standard Preparation

-

Diluent Preparation: Use ultra-pure LC-MS grade water.

-

Standard Solution: Accurately weigh and dissolve Iopamidol Impurity D reference standard in the diluent to achieve a 100 µg/mL stock solution[4].

-

System Suitability Solution: Spike 10 µg/mL of Impurity D into a 1.0 mg/mL solution of Iopamidol API. This self-validating step ensures the method can resolve the trace impurity from the API matrix.

Step 2: Chromatographic Conditions

-

Column: Select a high-endurance C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size) capable of retaining polar analytes.

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acidic pH suppresses the ionization of Impurity D's carboxylic acid, improving peak shape and retention).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: Start at 2% B, hold for 5 minutes, ramp to 30% B over 20 minutes.

-

Flow Rate & Injection: 0.8 mL/min; inject 10 µL.

Step 3: Mass Spectrometry Detection

-

Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). Impurity D readily loses a proton from its carboxylic acid group, yielding a strong [M-H]- ion.

-

Target m/z: Monitor the exact mass at m/z 702.8 (which corresponds to the exact mass 703.8013[3] minus the mass of a proton).

-

Source Parameters: Capillary Voltage set to 3.0 kV; Desolvation Temperature at 350°C.

Step 4: System Validation & Causality Checks

-

Resolution Factor (Rs): Verify that the Rs between Impurity D and Iopamidol is ≥ 2.0. If Rs < 2.0, decrease the initial %B to increase the retention of the polar compounds.

-

Signal-to-Noise (S/N): Ensure the S/N ratio for the 0.05% specification limit is ≥ 10 for reliable quantitation.

Conclusion

Iopamidol Impurity D is a critical quality attribute in the manufacturing of non-ionic contrast media. Its molecular weight of 703.99 g/mol and formula of C14H15I3N2O7 define its physicochemical behavior, notably its ionizable monocarboxylic acid moiety. By understanding the steric causality of its formation and employing self-validating LC-MS protocols, analytical scientists can ensure the stringent purity required for patient safety in radiological diagnostics.

References

-

[1] Pharmaffiliates. "Iopamidol-impurities - Pharmaffiliates". pharmaffiliates.com. URL:

-

[4] Benchchem. "Application Notes and Protocols for the Analytical ... - Benchchem". benchchem.com. URL:

-

[3] MedKoo Biosciences. "Iopamidol monocarboxylic acid | CAS# 87932-11-4 | Biochemical". medkoo.com. URL:

-

[2] Google Patents. "5-[(2-hydroxyl-1-oxopropyl)amino]-2,4,6-triiodo The preparation method of -1,3-phthalamide". google.com. URL:

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN100336800C - Sï¼N,N'-bis[2-hydroxyl-1-(hydroxymethyl)ethyl]-5-[(2-hydroxyl-1-oxopropyl)amino]-2,4,6-triiodo The preparation method of -1,3-phthalamide - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Synthesis and Degradation Pathway of Iopamidol Impurity D: A Comprehensive Technical Guide

Executive Summary

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated contrast agent critical for modern diagnostic imaging. Due to the steric complexity and multi-step synthesis of its highly substituted triiodinated benzene core, the active pharmaceutical ingredient (API) is susceptible to specific degradation pathways under environmental stress[1]. Among the most critical quality attributes (CQAs) monitored under ICH Q3A/B and pharmacopeial standards is Iopamidol Impurity D , a primary hydrolytic degradation product[2].

This whitepaper provides an in-depth analysis of the mechanistic formation of Impurity D, detailing its synthesis via controlled partial hydrolysis, and outlines self-validating experimental protocols for its isolation and characterization.

Chemical Profile & Structural Causality

Iopamidol features a 2,4,6-triiodobenzene ring substituted with two identical serinol (2-amino-1,3-propanediol) amide side chains at positions 1 and 3, and a lactamido group at position 5. The bulky iodine atoms provide significant steric shielding; however, the amide linkages remain susceptible to nucleophilic attack[1].

Iopamidol Impurity D is formed when exactly one of the two serinol amide bonds undergoes hydrolysis, converting the side chain into a mono-carboxylic acid while leaving the other amide bonds intact[3].

Quantitative Chemical Comparison

| Parameter | Iopamidol (API) | Iopamidol Impurity D |

| CAS Number | 60166-93-0[3] | 87932-11-4[3] |

| Molecular Formula | C₁₇H₂₂I₃N₃O₈[3] | C₁₄H₁₅I₃N₂O₇[3] |

| Molecular Weight | 777.09 g/mol [3] | 703.99 g/mol [3] |

| Chemical Nature | Bis-amide | Mono-carboxylic acid |

| Leaving Group | N/A | Serinol (91.11 g/mol ) |

| Primary Origin | Chemical Synthesis | Hydrolytic Degradation[4] |

Mechanistic Pathway of Degradation and Synthesis

The generation of Impurity D is fundamentally a nucleophilic acyl substitution reaction. While Iopamidol is relatively stable under neutral and thermal stress, it rapidly degrades under acidic or alkaline conditions[1].

The Causality of Alkaline Hydrolysis

For the targeted synthesis of Impurity D as an analytical reference standard, alkaline hydrolysis is strictly preferred over acidic hydrolysis.

-

Causality: Under basic conditions (pH > 10), the hydroxide ion (

) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the amide. The reaction is driven to completion because the resulting carboxylic acid is immediately deprotonated to form a resonance-stabilized carboxylate anion, rendering the step irreversible[4]. Acidic hydrolysis, by contrast, is an equilibrium process that often leads to a complex mixture of partially and fully degraded byproducts (such as Impurity A, the free aromatic amine)[1].

To prevent complete hydrolysis (which would cleave both serinol groups to form a di-carboxylic acid), the reaction must be kinetically controlled by limiting the molar equivalents of the base and strictly regulating thermal input.

Fig 1: Stepwise hydrolytic degradation pathway of Iopamidol yielding Impurity D.

Self-Validating Experimental Protocol: Synthesis & Isolation

To synthesize and isolate Impurity D for analytical profiling, the following self-validating workflow utilizes In-Process Controls (IPC) to ensure the reaction is quenched precisely at the peak yield of the mono-cleaved product.

Step-by-Step Methodology

Phase 1: Solubilization and Stress Induction

-

API Preparation: Accurately weigh 5.0 g of high-purity Iopamidol API (≥99.0%) and dissolve it in 50 mL of deionized water. Rationale: Iopamidol's extreme hydrophilicity allows for a purely aqueous reaction matrix, avoiding organic solvents that could complicate downstream preparative chromatography.

-

Reagent Addition: Slowly add 50 mL of 0.1 N NaOH to the solution[4].

-

Thermal Activation: Transfer the flask to a temperature-controlled water bath set to 60°C. Rationale: Room temperature hydrolysis is kinetically hindered by the bulky triiodobenzene core. 60°C provides the exact activation energy required for amide cleavage without inducing secondary deiodination (which typically occurs >80°C)[1].

Phase 2: In-Process Control (IPC) Monitoring 4. UPLC Sampling: Extract 100 µL aliquots every 30 minutes. Dilute 1:10 in mobile phase and inject into a rapid UPLC system (C18 column, 254 nm). 5. Validation Check: Monitor the disappearance of the API peak and the growth of the Impurity D peak. The system is self-validating: the reaction is only allowed to proceed until the Impurity D peak reaches maximum area (typically around 90-120 minutes) before secondary degradation peaks emerge.

Phase 3: Quenching and Chromatographic Isolation 6. Reaction Quenching: Immediately transfer the flask to an ice bath and neutralize the solution to exactly pH 7.0 using 0.1 N HCl[4]. Rationale: Neutralization instantly protonates the hydroxide nucleophiles, halting the degradation cascade and locking the impurity profile. 7. Preparative HPLC: Inject the neutralized solution onto a Preparative HPLC system utilizing a C18 bonded-phase column. Use a gradient of Water/Methanol (with 0.1% Formic Acid to keep the carboxylic acid protonated for better retention). 8. Fraction Collection: Collect the fraction corresponding to Impurity D, evaporate the solvent under reduced pressure, and lyophilize to obtain a highly pure white powder.

Fig 2: Self-validating experimental workflow for the controlled synthesis of Impurity D.

Analytical Characterization Standards

Once isolated, the identity and purity of Impurity D must be confirmed using orthogonal analytical techniques to meet pharmacopeial standards.

-

High-Performance Liquid Chromatography (HPLC): Under standard USP/EP reverse-phase conditions, Impurity D will elute with a different retention time compared to the parent API due to the increased polarity of the free carboxylic acid group[5].

-

Mass Spectrometry (LC-MS/MS): Electrospray ionization in negative mode (ESI-) is highly effective. The expected

for the -

Nuclear Magnetic Resonance (NMR):

-NMR will confirm the loss of one set of serinol aliphatic protons, while

References

-

Benchchem - Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - 1

-

Veeprho - Iopamidol Impurities and Related Compound - 2

-

Benchchem - An In-depth Technical Guide to the Identification of Iopamidol Degradation Products - 4

-

Pharmaffiliates - Iopamidol-impurities -3

-

Benchchem - Application Notes and Protocols for the Use of Iopamidol Impurity Standards in Pharmaceutical Analysis - 5

Sources

Introduction: The Critical Role of Purity in Radiographic Contrast Media

An In-Depth Technical Guide to Iopamidol Impurity D (CAS No. 87932-11-4)

Iopamidol is a non-ionic, low-osmolar, and water-soluble iodinated contrast agent, indispensable in modern diagnostic imaging.[1][2][3] Its ability to opacify blood vessels and tissues to X-rays provides clinicians with vital information for procedures like angiography, urography, and computed tomography (CT) scans.[2] The efficacy and, more importantly, the safety of Iopamidol are directly contingent on its purity. The complex multi-step synthesis and potential for degradation necessitate stringent control over all related substances and impurities.[2]

This guide serves as a technical resource for researchers, analytical scientists, and drug development professionals, focusing on a specific known impurity: Iopamidol Impurity D. We will delve into its chemical identity, the rationale for its control, and the analytical methodologies required for its precise quantification, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Section 1: Chemical Identity and Properties of Iopamidol Impurity D

Iopamidol Impurity D, as designated by the European Pharmacopoeia (EP), is a process-related impurity that must be monitored to ensure the quality of the final drug product. Its identification is the first step in establishing effective analytical controls.

The core chemical identifiers for Iopamidol Impurity D are summarized below for clarity and easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 87932-11-4 | [2][4][5][6][7] |

| Chemical Name | (S)-3-((1,3-dihydroxypropan-2-yl)carbamoyl)-5-(2-hydroxypropanamido)-2,4,6-triiodobenzoic acid | [4][8] |

| Alternate Name | 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid | [6][9][10] |

| Molecular Formula | C₁₄H₁₅I₃N₂O₇ | [4][5][7][8][9] |

| Molecular Weight | ~703.99 g/mol | [5][8][9] |

Structurally, Impurity D is closely related to the parent Iopamidol molecule. A key difference lies in one of the N-substituted carbamoyl groups at the 1- or 3-position of the benzene ring, which is absent in Impurity D and replaced by a carboxylic acid. This structural alert underscores the importance of its separation and quantification, as such a change can alter the physicochemical properties, solubility, and potential biological interactions of the substance compared to the active pharmaceutical ingredient (API).

Section 2: Analytical Methodologies for Quantification

The cornerstone for the analysis of pharmaceutical impurities is High-Performance Liquid Chromatography (HPLC), prized for its high sensitivity, specificity, and reproducibility.[1] A well-validated HPLC method provides a robust system for separating, identifying, and quantifying impurities like Iopamidol Impurity D, even when present at trace levels.

Pillar Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The principle of RP-HPLC is ideal for separating Iopamidol and its related polar impurities. A non-polar stationary phase (typically C18) is used with a polar mobile phase. Iopamidol and its impurities are separated based on their relative hydrophobicity; more polar compounds, like Impurity D with its additional carboxylic acid group, will have a lower affinity for the stationary phase and thus elute earlier than the more retained Iopamidol API.

The following diagram illustrates a typical workflow for the analysis of Iopamidol impurities, from initial sample handling to final data interpretation.

Caption: General Workflow for Iopamidol Impurity Analysis.

Detailed Experimental Protocol (Representative RP-HPLC Method)

This protocol outlines a stability-indicating method adapted from established procedures for Iopamidol and its related substances.[11] It is a self-validating system designed to separate the main component from its potential impurities and degradation products. This method serves as a robust starting point and must be fully validated for its intended use in any specific laboratory.

1. Instrumentation & Reagents

-

HPLC System: A gradient-capable HPLC system with a UV detector.

-

Reagents: HPLC grade Acetonitrile, HPLC grade Water, and Analytical grade Formic Acid.

-

Reference Standards: USP or EP-certified Iopamidol and Iopamidol Impurity D.

2. Chromatographic Conditions The selection of these parameters is causal. The C18 column provides the necessary hydrophobicity for retention. The gradient elution with acetonitrile and a slightly acidic aqueous phase ensures that both polar impurities and the main API are eluted with good peak shape and resolution. UV detection at ~240 nm is chosen as it is the typical maximum absorbance wavelength for Iopamidol and its structurally related compounds.[11]

| Parameter | Specification |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 30 | |

| 35 | |

| 40 | |

| 45 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 20 µL |

3. Preparation of Solutions

-

Diluent: Mobile Phase A / Water.

-

Standard Stock Solution (Impurity D): Accurately weigh ~10 mg of Iopamidol Impurity D Reference Standard into a 200 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 50 µg/mL.

-

Working Standard Solution: Further dilute the Standard Stock Solution to a concentration appropriate for the specification limit (e.g., 0.5 µg/mL for a 0.1% limit relative to a 500 µg/mL sample solution).

-

Sample Solution: Accurately weigh and dissolve the Iopamidol sample in the diluent to achieve a target concentration of approximately 500 µg/mL.[11]

4. System Suitability and Analysis

-

Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the diluent as a blank.

-

System Suitability: Inject the Working Standard Solution. The system is deemed suitable if parameters such as peak asymmetry and theoretical plates meet the pre-defined criteria of the validated method.

-

Analysis: Inject the Sample Solution and record the chromatogram. Identify the peak corresponding to Impurity D based on its retention time relative to the standard.

-

Calculation: The amount of Impurity D in the sample is calculated by comparing the peak area response from the Sample Solution to the peak area response from the Working Standard Solution.

Trustworthiness: The Imperative of Method Validation

To ensure that the analytical method is reliable, accurate, and precise, it must be validated according to International Council for Harmonisation (ICH) guidelines. This process provides a self-validating system, proving the method is fit for its purpose.

Caption: Key Parameters for Analytical Method Validation.

-

Specificity: The method's ability to unequivocally assess the analyte in the presence of other components is crucial. This is often demonstrated through forced degradation studies (acid, base, oxidation, heat, light), which show that the Impurity D peak is resolved from any newly formed degradants.[11]

-

Linearity and Range: Establishes that the detector response is directly proportional to the concentration of Impurity D over a specified range.

-

Accuracy: Confirms the closeness of the test results to the true value, often determined by spiking the drug product with known amounts of the impurity standard.

-

Precision: Measures the degree of scatter between a series of measurements, assessed at both repeatability (same day, same analyst) and intermediate precision (different days, different analysts) levels.

Conclusion

The rigorous control of Iopamidol Impurity D is a non-negotiable aspect of ensuring the safety and quality of Iopamidol-based contrast media. Its unique chemical identity, defined by CAS number 87932-11-4, allows for the procurement of certified reference standards essential for analytical testing.[4] The use of a well-developed and validated RP-HPLC method provides the necessary framework for accurate quantification, ensuring that this impurity is maintained below the stringent limits set by regulatory authorities. By integrating robust analytical science with a deep understanding of the chemical entities involved, drug manufacturers can confidently deliver a product that meets the highest standards of pharmaceutical quality.

References

- Aquigen Bio Sciences. Iopamidol EP Impurity D | CAS No: 87932-11-4.

- Benchchem.

- Simson Pharma Limited. Iopamidol EP Impurity D | CAS No- 87932-11-4.

- Veeprho.

- Pharmaffili

- Chemicea. Iopamidol EP Impurity D | CAS No- 87932-11-4.

- Pharmaffiliates. CAS No : 87932-11-4| Product Name : Iopamidol - Impurity D.

- Benchchem.

- Benchchem. In-Depth Technical Guide to Desdiiodo Iopamidol (CAS Number: 1798830-49-5).

- Benchchem.

- Pharmaffili

- KM Pharma Solution Priv

- Guidechem. Iopamidol Impurity 12 1798830-49-5 wiki.

- National Institutes of Health (NIH), PubChem. Iopamidol | C17H22I3N3O8.

- TLC Pharmaceutical Standards. iopamidol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Iopamidol EP Impurity D | CAS No: 87932-11-4 [aquigenbio.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Iopamidol EP Impurity D | CAS No- 87932-11-4 | NA [chemicea.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. kmpharma.in [kmpharma.in]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Stability and Kinetic Profiling of Iopamidol Impurity D in Aqueous Solutions

Executive Summary

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated radiocontrast agent critical for diagnostic imaging. While generally stable, its molecular architecture is susceptible to degradation under specific environmental stressors. The most prominent hydrolytic degradation product is Iopamidol Impurity D (Iopamidol monocarboxylic acid). This whitepaper provides an in-depth technical analysis of the thermodynamic stability of Iopamidol in solution, detailing the mechanistic causality of Impurity D formation, self-validating kinetic profiling protocols, and data-driven formulation strategies.

Chemical Context and Structural Vulnerability

Iopamidol (CAS 60166-93-0) features a heavily substituted 2,4,6-triiodobenzene ring. To achieve high water solubility and low toxicity, the hydrophobic iodine core is shielded by highly hydrophilic amide side chains[1]. However, these amide linkages represent the primary thermodynamic vulnerability of the molecule.

Iopamidol Impurity D (CAS 87932-11-4) is chemically identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid[2][3]. It is generated via the cleavage of one of the amide bonds on the triiodobenzene ring, converting the amide into a corresponding carboxylic acid[4].

Understanding the thermodynamics of this specific degradation pathway is critical because the formation of Impurity D alters the osmolality and pH of the contrast media, potentially compromising patient safety and diagnostic efficacy.

Mechanistic Causality of Impurity D Formation

The formation of Impurity D is governed by bimolecular nucleophilic substitution kinetics. The amide bonds in Iopamidol are stabilized by resonance, requiring significant activation energy (

Despite this steric shielding, degradation occurs via two primary hydrolytic pathways[4]:

-

Base-Catalyzed Hydrolysis (Alkaline Conditions): The hydroxide ion (

) is a small, highly potent nucleophile that can bypass the steric bulk of the iodine atoms. It attacks the electrophilic carbonyl carbon of the amide, forming a high-energy tetrahedral intermediate. The collapse of this intermediate expels the amine leaving group, yielding the monocarboxylic acid (Impurity D). This pathway exhibits the lowest activation energy. -

Acid-Catalyzed Hydrolysis (Acidic Conditions): The hydronium ion (

) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Water then acts as the nucleophile. This pathway requires higher activation energy than base catalysis but remains a significant degradation route at pH < 4.

Mechanistic pathway of Iopamidol hydrolysis yielding Impurity D.

Self-Validating Protocol for Thermodynamic Profiling

To accurately determine the intrinsic stability of Iopamidol and the kinetics of Impurity D formation, a forced degradation study must be executed using a self-validating methodology[5]. The following protocol utilizes Arrhenius and Eyring kinetics to extract precise thermodynamic parameters.

Phase 1: Isothermal Stress Execution

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of Iopamidol in HPLC-grade water[5].

-

Buffer Matrixing: Aliquot the stock into three controlled buffer systems: pH 2.0 (HCl/KCl), pH 7.0 (Phosphate), and pH 12.0 (NaOH/KCl).

-

Thermal Incubation: Place sealed ampoules of each matrix into precisely calibrated thermal blocks at 40°C, 60°C, and 80°C[5].

-

Sampling: Withdraw 1.0 mL aliquots at

and

Phase 2: Reaction Quenching & System Validation

-

Quenching: Immediately neutralize the withdrawn aliquots to pH ~7.0 using equivalent molarities of HCl or NaOH to instantly halt the hydrolysis reaction[5]. Dilute 1:10 with the mobile phase.

-

Self-Validation (Mass Balance Check): Before kinetic modeling, perform a mass balance calculation. The sum of the molar peak areas of intact Iopamidol and all degradation products (primarily Impurity D) must equal

of the

Phase 3: Analytical Quantification

Analyze the quenched samples using a stability-indicating HPLC-UV method[5].

-

Column: C18 Reverse Phase (

mm, 5 µm). -

Mobile Phase: Gradient of Acetonitrile and Water (0.1% Trifluoroacetic acid).

-

Detection: UV absorbance at 240 nm[4].

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data & Thermodynamic Parameters

By plotting

The data in Table 1 illustrates the thermodynamic profile of Impurity D formation. The highly negative

Table 1: Thermodynamic and Kinetic Parameters for Iopamidol Impurity D Formation

| Environmental Condition | Temp (°C) | Rate Constant | Activation Energy | Enthalpy | Entropy |

| Acidic (pH 2.0) | 40 | 78.5 | 75.8 | -125.4 | |

| 60 | |||||

| 80 | |||||

| Neutral (pH 7.0) | 40 | 96.2 | 93.5 | -110.2 | |

| 60 | |||||

| 80 | |||||

| Alkaline (pH 12.0) | 40 | 62.4 | 59.7 | -142.8 | |

| 60 | |||||

| 80 |

Note: The significantly lower

Formulation Strategies for Stabilization

The thermodynamic data dictates the boundaries for formulation development. To suppress the formation of Impurity D and ensure a multi-year shelf life, the following physicochemical controls must be implemented:

-

Strict pH Targeting: The maximum thermodynamic stability (highest

) is achieved near neutral pH. Formulations must be strictly buffered between pH 6.5 and 7.5. Tromethamine (TRIS) is commonly utilized as it provides excellent buffering capacity in this range without acting as a competing nucleophile. -

Thermal Control: Because the activation energy at neutral pH is relatively high (~96 kJ/mol), the degradation rate is highly sensitive to temperature changes. While stable at room temperature, terminal sterilization processes (e.g., autoclaving at 121°C) will provide enough thermal energy to overcome the

barrier, leading to a spike in Impurity D. Therefore, sterilization cycles must be strictly calculated using -

Excipient Purity: Trace heavy metals can act as Lewis acids, coordinating with the amide carbonyl oxygen and artificially lowering the activation energy for hydrolysis. The inclusion of a chelating agent, such as Edetate Calcium Disodium (EDTA), is essential to sequester these catalytic ions and maintain the thermodynamic barrier against Impurity D formation.

References

-

Pharmaffiliates. Iopamidol - Impurity D (CAS 87932-11-4). Pharmaffiliates. Available at:[Link]

-

PrecisionFDA. IOPAMIDOL MONOCARBOXYLIC ACID. U.S. Food and Drug Administration. Available at:[Link]

-

ResearchGate. Thermal properties of iopamidol: Crystalline anhydrous, hydrated and amorphous forms. ResearchGate. Available at:[Link]

Sources

An In-Depth Technical Guide to the Identification of Iopamidol Hydrolytic Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Understanding Iopamidol Stability

Iopamidol is a widely utilized non-ionic, low-osmolar iodinated contrast agent, indispensable in modern medical imaging.[1][2] Its chemical structure, N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide, while effective, is susceptible to degradation under various conditions.[1] The formation of degradation products can potentially compromise the safety, efficacy, and quality of the final drug product.[2] Therefore, a thorough understanding of iopamidol's degradation pathways, particularly through hydrolysis, is paramount for developing stable formulations and robust analytical methods for quality control.[1][3]

This technical guide provides a comprehensive exploration of the hydrolytic degradation of iopamidol, detailing the primary degradation pathways, methodologies for the identification and quantification of degradation products, and a summary of key impurities observed under forced degradation conditions.

Core Directive: A Framework for Investigation

The identification of hydrolytic degradation products is a multi-faceted process that necessitates a systematic approach. This guide is structured to mirror a logical investigative workflow, from understanding the underlying chemical principles to the practical application of analytical techniques.

Caption: Logical workflow for the identification of iopamidol degradation products.

Part 1: Unraveling the Mechanisms of Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for iopamidol, particularly under acidic and alkaline conditions.[1] The principal target of hydrolysis is the amide linkages within the iopamidol molecule.[1][3]

Key Hydrolytic Degradation Pathways:

-

Amide Bond Cleavage: The amide bonds in the side chains of iopamidol are susceptible to hydrolysis, leading to the formation of carboxylic acid and amine derivatives.[1][3] Alkaline conditions generally accelerate the rate of this hydrolysis compared to acidic conditions.[3]

-

Deiodination: Although more prominent under photolytic conditions, deiodination, the loss of one or more iodine atoms from the tri-iodinated benzene ring, can also occur as a secondary degradation pathway during hydrolysis, especially under harsh conditions.[3][4]

Caption: Primary hydrolytic degradation pathways of iopamidol.

Part 2: Forced Degradation Studies: A Proactive Approach

To identify potential degradation products that may form under real-world storage and handling conditions, forced degradation studies are essential.[1][2] These studies involve subjecting the drug substance to stress conditions that accelerate degradation, with the goal of achieving 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Experimental Protocol: Forced Hydrolytic Degradation

This protocol outlines a standardized approach to inducing hydrolytic degradation for subsequent analysis.

1. Preparation of Stock Solution:

-

Prepare a stock solution of Iopamidol reference standard at a concentration of 1 mg/mL in ultrapure water.[2]

2. Acid Hydrolysis:

-

Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M hydrochloric acid.[3][5]

-

Incubate the solution at a controlled temperature, for instance, 60-80°C, for a duration of 2-24 hours.[1]

-

Periodically monitor the degradation.

-

After achieving the desired level of degradation, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide to stop the reaction.[1][5]

-

Dilute the sample to a suitable concentration for analysis.[1]

3. Alkaline (Base) Hydrolysis:

-

Mix 1 mL of the Iopamidol stock solution with 1 mL of 0.1 M sodium hydroxide.[1][5]

-

Follow the same incubation and monitoring steps as described for acid hydrolysis.

-

Dilute the sample to an appropriate concentration for analysis.[6]

Table 1: Summary of Forced Hydrolytic Degradation Conditions

| Stress Condition | Reagent | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60-80°C | 2-24 hours |

| Alkaline Hydrolysis | 0.1 M NaOH | 60-80°C | 2-24 hours |

Part 3: Analytical Methodologies for Identification and Quantification

A stability-indicating analytical method is crucial for separating and quantifying iopamidol from its degradation products.[1] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for this purpose.[7]

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the separation and initial identification of degradation products.[1]

Typical HPLC Method Parameters:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3][6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.[1][3][6]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For definitive identification and structural elucidation of degradation products, LC-MS/MS is the method of choice.[4][7] It provides molecular weight and fragmentation data, which are critical for characterizing unknown compounds.

Typical LC-MS/MS Method Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[4]

-

Mass Analyzer: Tandem mass spectrometry (MS/MS) for fragmentation analysis.

-

LC Conditions: Similar to the HPLC method described above, often using UPLC for higher resolution.[2][8]

Caption: A typical experimental workflow for the identification of iopamidol degradation products.[6]

Part 4: Characterization of Key Hydrolytic Degradation Products

Through forced degradation studies and subsequent analysis, several key hydrolytic degradation products of iopamidol have been identified. The primary products result from the cleavage of the amide bonds.

Table 2: Major Iopamidol Hydrolytic Degradation Products

| Degradation Product | Formation Pathway | Analytical Identification |

| Iopamidol EP Impurity A | Hydrolysis of the amide bond of the (S)-2-hydroxypropionylamino side chain | HPLC, LC-MS |

| 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-1,3-benzenedicarboxamide | Hydrolysis of the amide bond of the (S)-2-hydroxypropionylamino side chain | HPLC, LC-MS |

| Desdiiodo Iopamidol | Deiodination of the iopamidol molecule | HPLC, LC-MS/MS[4][7] |

Note: The specific nomenclature and range of degradation products can vary depending on the reaction conditions.

Conclusion: Ensuring the Integrity of Iopamidol

The systematic identification and characterization of iopamidol's hydrolytic degradation products are fundamental to ensuring the quality, safety, and efficacy of this vital diagnostic agent.[1][4] By employing forced degradation studies coupled with robust analytical techniques like HPLC and LC-MS, researchers and drug development professionals can gain a comprehensive understanding of iopamidol's stability profile.[9] This knowledge is critical for the development of stable formulations, the establishment of appropriate storage conditions, and the implementation of effective quality control strategies throughout the drug product's lifecycle.[3]

References

- Degradation Profile of Iopamidol: A Comparative Analysis Under Stress Conditions - Benchchem. (n.d.).

- An In-depth Technical Guide to the Identification of Iopamidol Degradation Products - Benchchem. (n.d.).

- Application Note: UPLC-ESI-MS Identification of Iopamidol Degradation Products - Benchchem. (n.d.).

- Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. (2019). Chemosphere, 221, 270-277.

- Degradation of iopamidol by UV365/NaClO: Roles of reactive species, degradation mechanism, and toxicology. (n.d.).

- Evaluating iopamidol degradation performance and potential dual-wavelength synergy by UV-LED irradiation and UV-LED/chlorine treatment. (n.d.).

- Application Note: Quantification of Iopamidol and Its Degradation Products Using Iopamidol-d8 by LC-MS/MS - Benchchem. (n.d.).

- Application Note & Protocol: Analytical Method Development for the Quantification of Iopamidol and Its Desdiiodo-Related Sub - Benchchem. (n.d.).

- Application of Desdiiodo Iopamidol in Stability Testing Studies - Benchchem. (n.d.).

- Iopamidol Impurities and Related Compound - Veeprho. (n.d.).

- Stability testing of iomeprol and iopamidol formulations subjected to X-ray radiation. (2024). Radiography, 30(3), 853-858.

- Preparation and evaluation of iopamidol parenteral formulation. (2014). International Journal of Advances in Pharmaceutics, 3(3).

- Degradation Kinetics and Disinfection By-Product Formation of Iopromide during UV/Chlorination and UV/Persulfate Oxidation. (2022). Water, 14(3), 489.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. veeprho.com [veeprho.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Theoretical Toxicity Assessment of Iopamidol Impurity D: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the theoretical toxicity assessment of Iopamidol Impurity D, a known related substance of the non-ionic radiographic contrast agent, Iopamidol. For drug development professionals, researchers, and scientists, ensuring the safety of pharmaceutical products is paramount. This involves rigorous characterization and control of impurities, particularly those with the potential for genotoxicity. This document outlines a scientifically robust, in silico-driven strategy grounded in the principles of the International Council for Harmonisation (ICH) M7 guideline. We will detail the necessary steps for a thorough assessment, from structural characterization and hazard identification using complementary (Q)SAR models to the application of read-across methodologies. The goal is to establish a scientifically justified control strategy for Iopamidol Impurity D that is protective of patient safety, without necessitating resource-intensive and ethically complex animal testing at the initial assessment stage.

Introduction: The Imperative of Impurity Profiling

Iopamidol is a widely used, water-soluble, non-ionic iodinated contrast medium essential for modern diagnostic imaging procedures.[1][2] Its complex multi-step synthesis and potential for degradation mean that, like all active pharmaceutical ingredients (APIs), it is accompanied by a profile of impurities.[3][4] Regulatory bodies mandate the strict monitoring and control of these impurities to ensure patient safety.[1] While most impurities are controlled based on general toxicological principles outlined in ICH Q3A/B guidelines, those with the potential to be DNA-reactive (mutagenic) are a special case. Such impurities can pose a carcinogenic risk even at trace levels, demanding a more stringent assessment and control framework.[5][6]

The ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides this framework.[5] It advocates for a risk-based approach, beginning with a theoretical or in silico assessment to predict mutagenic potential based on the impurity's chemical structure.[7][8] This guide applies the principles of ICH M7 to develop a self-validating, scientifically sound theoretical safety assessment for Iopamidol Impurity D.

Chemical Characterization of the Target: Iopamidol Impurity D

A precise understanding of the target molecule is the foundation of any toxicological assessment. Iopamidol Impurity D is a known process-related impurity or degradation product of Iopamidol. Its definitive chemical identity is summarized in Table 1.

Table 1: Chemical Identity of Iopamidol Impurity D

| Parameter | Value | Source(s) |

| Chemical Name | 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid | [9][10] |

| CAS Number | 87932-11-4 | [9][10] |

| Molecular Formula | C₁₄H₁₅I₃N₂O₇ | [9][10][11] |

| Molecular Weight | 703.99 g/mol | [9][10] |

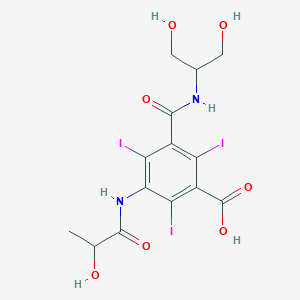

| Structure |  | Derived from Chemical Name |

Structurally, Impurity D is a derivative of the Iopamidol core structure, where one of the two N,N'-bis(1,3-dihydroxy-2-propyl) side chains has been hydrolyzed to a carboxylic acid. The critical feature for toxicological assessment is the persistence of the substituted 5-amino-2,4,6-triiodoisophthalic acid backbone. This structure contains a substituted aromatic amine moiety, a well-known structural alert for genotoxicity.[12][13]

The Regulatory Pillar: Understanding the ICH M7 Framework

The ICH M7 guideline provides a systematic approach for classifying and controlling mutagenic impurities.[5][8] The initial step involves a computational toxicology assessment to predict the bacterial mutagenicity (Ames test) outcome.[7] Based on this prediction and any available experimental data, an impurity is assigned to one of five classes, which dictates the required control strategy.

Table 2: Summary of ICH M7 Impurity Classes and Required Actions

| Class | Description | Required Action | Source(s) |

| Class 1 | Known mutagenic carcinogens. | Control to compound-specific acceptable intake (AI), often at or below the TTC. | [14][15] |

| Class 2 | Known mutagens with unknown carcinogenic potential. | Control at or below the Threshold of Toxicological Concern (TTC). | [14][15] |

| Class 3 | Alerting structure, no mutagenicity data. | Control at or below the TTC, or conduct an Ames test. If negative, treat as Class 5. | [14][15] |

| Class 4 | Alerting structure in common with the API or related compounds with no mutagenic concern. | Treat as a non-mutagenic impurity (ICH Q3A/B). | [14] |

| Class 5 | No structural alerts, or alerting structure with sufficient data to demonstrate lack of mutagenicity. | Treat as a non-mutagenic impurity (ICH Q3A/B). | [14][15] |

A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC) . For most pharmaceuticals intended for long-term use, a TTC of 1.5 µ g/day is considered a negligible cancer risk (less than 1 in 100,000 additional risk over a lifetime).[6][8] This value serves as the default limit for controlling Class 2 and 3 impurities.

The Core Methodology: A Step-by-Step In Silico Assessment

The theoretical toxicity assessment of Iopamidol Impurity D relies on a weight-of-evidence approach, integrating predictions from multiple computational methods.

The Two-Pillar (Q)SAR Approach

ICH M7 mandates the use of two complementary (Quantitative) Structure-Activity Relationship, or (Q)SAR, prediction methodologies to assess mutagenic potential.[7][8] This dual approach provides a more robust prediction than a single method alone.

-

Expert Rule-Based Methodology: These systems utilize a knowledge base of well-established structural alerts (substructures known to be linked to mutagenicity) and mechanistic rules to make a prediction.[8][14] A positive prediction is triggered if the query molecule contains a recognized structural alert.

-

Statistical-Based Methodology: These systems employ machine learning or statistical algorithms trained on large, curated databases of experimental Ames test results.[8][16][17] The model learns complex relationships between molecular features and mutagenicity to classify a new chemical.

Protocol: (Q)SAR Mutagenicity Prediction for Iopamidol Impurity D

This protocol outlines a self-validating workflow for conducting the required (Q)SAR analysis.

Step 1: Structure Preparation

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or MOL file for Iopamidol Impurity D.

-

Ensure correct representation of stereochemistry and tautomeric forms.

Step 2: Model Selection

-

Select one expert rule-based software (e.g., Derek Nexus, Toxtree).

-

Select one statistical-based software (e.g., Sarah Nexus, Leadscope, VEGA).

Step 3: Execution of Predictions

-

Submit the prepared structure of Impurity D to both selected models.

-

Execute the bacterial mutagenicity prediction modules according to the software's standard operating procedures.

Step 4: Analysis of Results

-

Expert Rule-Based Output: If positive, identify the specific structural alert that was triggered. For Impurity D, this is highly likely to be related to the aromatic amine substructure.

-

Statistical-Based Output: Note the prediction (positive or negative) and the associated confidence level. Review the evidence, which often includes the most similar compounds in the training set that drive the prediction.

-

Domain of Applicability: Verify that Impurity D is within the applicability domain of the statistical model. Predictions for molecules that are structurally dissimilar to the model's training set are less reliable.

-

Document the software versions, databases, and a clear rationale for the final prediction (e.g., "Iopamidol Impurity D is predicted to be mutagenic based on a positive prediction from both an expert rule-based model, which flagged the aromatic amine moiety, and a statistical-based model.").

Integrated Risk Assessment and Control Strategy

Synthesizing the Evidence

The in silico assessment provides multiple lines of converging evidence:

-

Structural Alert: Iopamidol Impurity D contains a substituted aromatic amine, a well-known structural alert for mutagenicity.

-

(Q)SAR Prediction: Both expert rule-based and statistical-based (Q)SAR models are highly likely to predict a positive outcome in a bacterial mutagenicity assay due to this alert.

-

Read-Across: Close structural analogues containing the same core structure are known to be mutagenic, reinforcing the (Q)SAR prediction.

Based on this evidence, Iopamidol Impurity D should be considered an impurity with an "alerting structure, with no mutagenicity data."

Classification and Recommended Control Limit

According to the ICH M7 framework (Table 2), this impurity falls into Class 3 . [14][15]The guideline presents two options for Class 3 impurities:

-

Conduct a bacterial mutagenicity (Ames) test.

-

Adopt a control strategy based on the Threshold of Toxicological Concern (TTC).

In the absence of a compelling reason to conduct an Ames test (e.g., if the impurity is difficult to synthesize or isolate), the most scientifically sound and efficient path forward is to adopt the TTC as the control limit.

Recommended Control Strategy: Control Iopamidol Impurity D to a level that results in a patient intake of no more than 1.5 µ g/day . The specific limit in the drug substance or product (as a percentage or ppm) must be calculated based on the maximum daily dose of the Iopamidol-containing drug product.

Conclusion

The theoretical toxicity assessment of Iopamidol Impurity D demonstrates a robust, science-driven approach to impurity safety evaluation in line with modern regulatory expectations. By leveraging validated in silico tools and read-across principles, we can confidently predict that Iopamidol Impurity D is potentially mutagenic due to its inherent aromatic amine structure. This leads to its classification as an ICH M7 Class 3 impurity. The resulting recommendation—to control the impurity at the conservative, health-protective Threshold of Toxicological Concern of 1.5 µ g/day —ensures patient safety while avoiding unnecessary animal testing. This framework serves as a reliable, self-validating system for managing potentially genotoxic impurities during drug development.

References

-

Veeprho. (n.d.). Iopamidol Impurities and Related Compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Iopamidol-impurities. Retrieved from [Link]

-

Daicel Pharma Standards. (n.d.). Iopamidol Impurities Manufacturers & Suppliers. Retrieved from [Link]

-

Scribd. (n.d.). Iopamidol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65492, Iopamidol. Retrieved from [Link]

- Google Patents. (n.d.). CN105461581A - Synthetic methods of an impurity A and an impurity B of iopamidol.

-

European Food Safety Authority (EFSA). (2025). Guidance on the use of read‐across for chemical safety assessment in food and feed. EFSA Journal. Retrieved from [Link]

-

Glatt, H., et al. (1994). Genotoxicity assessment of aromatic amines and amides in genetically engineered V79 cells. Mutation Research/Genetic Toxicology, 341(2), 93-100. Retrieved from [Link]

-

Sharma, R., et al. (2023). MolToxPred: small molecule toxicity prediction using machine learning approach. Scientific Reports, 13(1), 1840. Retrieved from [Link]

-

Huff, L., & Tadi, P. (2023). Contrast Agent Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

-

European Food Safety Authority (EFSA). (n.d.). Workshop on read-across: role and guidance in chemical risk assessment. Retrieved from [Link]

-

Patel, D. P., et al. (2026). In Silico Approach for the Identification and Control of Potential Mutagenic Impurities in Drug Substances: A Lansoprazole Case Study. Organic Process Research & Development. Retrieved from [Link]

-

Goldman, S., et al. (2025). Machine Learning for Toxicity Prediction Using Chemical Structures: Pillars for Success in the Real World. Journal of Chemical Information and Modeling. Retrieved from [Link]

-

Wang, Y., et al. (2025). Trade-offs in microplastic-adsorbed iopamidol degradation by UV-AOPs: Molecular-level insights into deiodination pathways versus iodinated disinfection by-products formation. Water Research, 280, 122495. Retrieved from [Link]

-

International Council for Harmonisation (ICH). (2023). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

-

Lin, Y., et al. (2025). Unveiling Condensed Aromatic Amines as Noteworthy Genotoxic Components in PM2.5 Dissolved Organic Matter. Environmental Science & Technology. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Guidance on the use of read‐across for chemical safety assessment in food and feed. Retrieved from [Link]

-

Allmpus. (n.d.). Iopamidol EP Impurity D, Iopamidol BP Impurity D. Retrieved from [Link]

-

Roy, K., & Ghosh, S. (2024). Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. Drug and Chemical Toxicology. Retrieved from [Link]

-

Schnider, P. (2021). Genotoxicity. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. Retrieved from [Link]

-

IntuitionLabs. (2025). ICH M7: A Guide to Mutagenic Impurity Assessment Software. Retrieved from [Link]

-

Radziwill-Bienkowska, J. M., et al. (2026). Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. International Journal of Molecular Sciences, 27(3), 1185. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2025). Toxicity Estimation Software Tool (TEST). Retrieved from [Link]

-

Al-Haj, N. Q., et al. (2019). Iodinated Contrast agents within Radiology. EIMJ, 1(1). Retrieved from [Link]

-

Glicksberg, B. S., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. bioRxiv. Retrieved from [Link]

-

Lhasa Limited. (2025). Toxicity Data For ICH M7 Guideline On Mutagenic Impurities. Retrieved from [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). (2010). Approaches for read-across in chemical risk assessment. Retrieved from [Link]

-

Mattioni, B. E., et al. (2003). Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices. Environmental and Molecular Mutagenesis, 42(3), 190-205. Retrieved from [Link]

-

Nikolić, S., et al. (2021). In silico toxicology methods in drug safety assessment. Arhiv za farmaciju, 71(4), 257-279. Retrieved from [Link]

-

Government of Canada. (2023). Draft screening assessment - Aromatic Amines Group. Retrieved from [Link]

-

Lee, J. Y., et al. (2024). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Journal of Pharmaceutical Investigation, 54, 21–31. Retrieved from [Link]

-

Ayres, E. (2025). Read-Across: A Practical New Approach Methodology for Food Safety Assessments. Food Safety Magazine. Retrieved from [Link]

-

Zang, Q., et al. (2022). Structure-based QSAR Models to Predict Repeat Dose Toxicity Points of Departure. Computational Toxicology, 23, 100234. Retrieved from [Link]

-

A3P. (n.d.). Qualification impurities for Human Use. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. Iopamidol | C17H22I3N3O8 | CID 65492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Iopamidol Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. allmpus.com [allmpus.com]

- 11. Iopamidol EP Impurity D | CAS No: 87932-11-4 [aquigenbio.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. books.rsc.org [books.rsc.org]

- 14. intuitionlabs.ai [intuitionlabs.ai]

- 15. Toxicity Data For ICH M7 Guideline On Mutagenic Impurities [lhasalimited.org]

- 16. MolToxPred: small molecule toxicity prediction using machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Navigating the Chiral Labyrinth: Isomeric Forms and Impurity Profiling of Iopamidol

The Structural Complexity of Iopamidol

Iopamidol is a non-ionic, low-osmolar iodinated contrast medium (NICA) widely utilized in medical imaging to enhance the visibility of vascular structures and organs during radiographic procedures[1][2]. Its chemical structure—N,N'-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide—presents a highly complex stereochemical profile.

Beyond the traditional point chirality introduced by the (2S)-2-hydroxypropanoyl (L-lactyl) side chain, Iopamidol exhibits profound atropisomerism [3][4]. Atropisomers are a subclass of conformational stereoisomers that arise from hindered rotation around a single bond[3][4]. In Iopamidol, the massive steric bulk of the three iodine atoms on the central benzene ring severely restricts the rotation of the adjacent, highly branched amide side chains (the C(sp2)–C(sp3) bonds)[3][5].

The Causality of Conformational Dynamics: This hindered rotation forces the molecule into distinct syn and anti spatial arrangements relative to the aromatic plane[5][6]. Because the rotational energy barrier for these conformers approaches 20 kcal/mol, they are classified as tropos atropisomers—meaning they are stable enough to exist as distinct entities but can slowly interconvert in solution depending on the temperature[4][7][8]. If this interconversion occurs on the same timescale as a chromatographic separation, it causes severe peak broadening or plateau-like peak splitting, making precise analytical quantification nearly impossible without rigorous environmental control.

Pharmacopoeial Impurities: Origins and Structural Significance

Because Iopamidol is administered intravenously in massive doses (often between 100 g and 200 g per patient), its purity must be exceptionally high to prevent systemic toxicity[9]. The European Pharmacopoeia (EP) strictly regulates a spectrum of process-related impurities and degradation products[10][11].

These impurities originate from various stages of synthesis (e.g., over-alkylation, incomplete acylation) or from degradation pathways such as the loss of an iodine atom or hydrolysis[9][12].

Table 1: Key Iopamidol Impurities and Relative Retention Times (RRT) Data synthesized from established EP chromatographic monographs[10][13].

| Impurity | Chemical Nature / Origin | RRT |

| Impurity D | Highly polar degradation product | ~0.1 |

| Impurity B | Desmethyl Iopamidol (Process impurity)[12] | ~0.6 |

| Impurity I & H | Imp H: 4-Chloro substituted analog[12] | ~0.9 |

| Iopamidol | Active Pharmaceutical Ingredient (API) | 1.0 (~14.6 min) |

| Impurity G | Defined structural isomer of Iopamidol[14] | ~1.1 |

| Impurity K | Process-related byproduct[12] | ~1.2 |

| Impurity C | Synthetic byproduct[13][15] | ~1.3 |

| Impurity J | N-(2-Hydroxyethyl) substituted byproduct[12] | ~1.5 |

| Impurity A | Precursor lacking the lactyl group[1][16] | ~1.8 |

| Impurity E | Hydrophobic related substance[10] | ~2.2 |

| Impurity F | Hydrophobic related substance[10] | ~2.3 |

Analytical Challenges: The Role of Temperature and Column Chemistry

Separating this complex mixture requires balancing the retention of highly polar degradants (like Impurity D) with the elution of hydrophobic byproducts (like Impurities E and F)[10].

Causality of Experimental Choices:

-

Stationary Phase : A robust C18 (octadecylsilyl silica gel) column is strictly required[17]. The high density of the hydrophobic C18 chains provides the necessary surface area to distinguish the subtle structural differences (such as the single methyl group difference in Impurity B)[12][17].

-

Temperature Control : To combat the atropisomeric peak broadening discussed in Section 1, the column temperature must be strictly controlled. Depending on the specific variant of the pharmacopeial method, temperature is used to either "freeze" the conformers into baseline-resolved peaks (low temperature) or force rapid interconversion so they coalesce into a single, sharp API peak (elevated temperature, e.g., 60 °C as seen in related NICA monographs)[7][13].

Experimental Protocol: European Pharmacopoeia (EP) HPLC Method

The following gradient Reversed-Phase HPLC (RP-HPLC) method is the gold standard for Iopamidol impurity profiling. It is designed as a self-validating system: the resolution between Impurity H and the main Iopamidol peak serves as an internal control for column efficiency[10].

Step 1: Sample Preparation (Critical Causality)

-

Prepare a Test Solution by dissolving 0.500 g of Iopamidol API in 20.0 mL of Water R[10].

-

Causality: Solutions and reagents must be kept in iced water and protected from bright light[10]. Iopamidol is susceptible to photolytic degradation and thermal hydrolysis. Failing to protect the sample artificially elevates the levels of free aromatic amines and Impurity A, leading to false out-of-specification (OOS) results.

Step 2: Chromatographic Conditions

-

Column : Stainless steel, 25 cm x 4.6 mm, packed with octadecylsilyl silica gel (5 µm)[13][17].

-

Mobile Phase A : 100% Water R[10].

-

Mobile Phase B : Acetonitrile R / Water R (50:50 V/V)[10].

-

Flow Rate : 2.0 mL/min[10].

Step 3: Gradient Program[10]

-

0 - 18 min : 100% A / 0% B (Isocratic hold to retain and resolve highly polar Impurity D).

-

18 - 40 min : Linear gradient to 62% A / 38% B.

-

40 - 45 min : Linear gradient to 50% A / 50% B.

-

45 - 50 min : Linear gradient to 0% A / 100% B (High organic flush to elute hydrophobic impurities E and F).

-

50 - 60 min : Return to 100% A / 0% B (Column re-equilibration).

Step 4: System Suitability and Self-Validation

-

Inject a Reference Solution containing Iopamidol and Impurity H[10].

-

Acceptance Criterion: The resolution between the peaks due to Impurity H (RRT ~0.9) and Iopamidol (RRT 1.0) must be a minimum of 2.0[10][13]. Passing this criterion proves the system's thermodynamic capability to distinguish closely eluting structural analogs without interference from atropisomeric peak distortion.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of managing Iopamidol's stereochemical and impurity profile during analysis.

Workflow for HPLC resolution of Iopamidol impurities and atropisomers.

References

-

Thomas Scientific . Iopamidol impurity A. Retrieved from 16

-

NAC Chemical . Iopamidol Impurity A - European Pharmacopoeia Standard. Retrieved from 1

-

Sigma Aldrich . Iopamidol impurity H EP Reference Standard. Retrieved from

-

European Pharmacopoeia (via USPBPEP) . 5-amino-2,4,6-triiodobenzene-1,3 - Print Preview. Retrieved from 10

-

Benchchem . C17H22I3N3O8 | 60208-45-9; 62883-00-5. Retrieved from6

-

Medical Imaging Contrasts Agents: A Clinical Manual . Sukru Mehmet Erturk Pablo R. Ros Tomoaki Ichikawa Suzan Saylisoy Editors. Retrieved from3

-

ResearchGate . Revealing Atropisomer Axial Chirality in Drug Discovery. Retrieved from4

-

Benchchem . Iopamidol EP Impurity G. Retrieved from 14

-

ACS Publications . Mechanochemistry Applied to the Synthesis of X-ray Contrast Agent. Retrieved from 2

-

European Patent Office (EPO) . OPTIMIZED PROCESS FOR THE PREPARATION OF IOPAMIDOL. Retrieved from 15

-

Benchchem . Application Notes and Protocols for the Use of Iopamidol Impurity Standards. Retrieved from11

-

Benchchem . Navigating the Labyrinth of Iopamidol Impurity Profiling: A Technical Guide to Optimal HPLC Column Selection. Retrieved from 17

-

ACS Publications . Assessing Atropisomer Axial Chirality in Drug Discovery and Development. Retrieved from 7

-

ResearchGate . Chemistry of X-Ray Contrast Agents. Retrieved from 5

-

Allmpus . Iopamidol EP Impurity B. Retrieved from12

-

ACS Publications . Iopamidol Abatement from Waters. Retrieved from 18

-

European Patent Office (EPO) . Process for the purification and crystallisation of iopamidol. Retrieved from9

-

ResearchGate . Revealing Atropisomer Axial Chirality in Drug Discovery. Retrieved from8

-

Scribd . IOHEXOL | PDF | Chromatography. Retrieved from 13

Sources

- 1. Iopamidol Impurity A - European Pharmacopoeia Standard at Best Price [nacchemical.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eprints.poltekkesadisutjipto.ac.id [eprints.poltekkesadisutjipto.ac.id]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. C17H22I3N3O8 | 60208-45-9; 62883-00-5 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. uspbpep.com [uspbpep.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. allmpus.com [allmpus.com]

- 13. scribd.com [scribd.com]

- 14. Iopamidol EP Impurity G|CAS 1869069-72-6 [benchchem.com]

- 15. data.epo.org [data.epo.org]

- 16. thomassci.com [thomassci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Development of a Stability-Indicating RP-HPLC Method for the Detection of Iopamidol Impurity D

Application Note

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Iopamidol and the specific detection of its potential degradation product, Iopamidol Impurity D. Iopamidol, a non-ionic, iodinated X-ray contrast agent, requires stringent purity control to ensure its safety and efficacy.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, outlining the rationale behind the method development, a step-by-step protocol, and a validation summary according to the International Council for Harmonisation (ICH) guidelines.[3]

Introduction: The Critical Need for Impurity Profiling in Iopamidol

Iopamidol, chemically known as (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide, is a widely used contrast medium in medical imaging.[4][5] Its high water solubility and chemical stability are desirable properties; however, like any active pharmaceutical ingredient (API), it is susceptible to degradation under various stress conditions such as hydrolysis, oxidation, and photolysis.[6] These degradation pathways can lead to the formation of impurities that may compromise the safety and performance of the final drug product.

One such critical impurity is Iopamidol Impurity D, identified as 3-[[2-Hydroxy-1-(hydroxymethyl)ethyl]carbamoyl]-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzoic Acid.[7][8] The presence of this and other related substances must be carefully monitored and controlled within pharmacopoeial limits. Therefore, a well-developed, stability-indicating analytical method is paramount for the quality control of Iopamidol in both bulk drug substance and finished pharmaceutical formulations.

This application note details the systematic development of an RP-HPLC method that effectively separates Iopamidol from Impurity D and other potential degradation products, ensuring reliable and accurate quantification.

Method Development Rationale: A Scientist's Perspective

The development of a successful HPLC method is a blend of understanding the analyte's chemistry and leveraging the principles of chromatography. Here, we dissect the key decisions made during the development of this method.

Analyte Physicochemical Properties and Their Chromatographic Implications

Iopamidol and its impurities, including Impurity D, are highly polar molecules.[2] This is due to the presence of multiple hydroxyl and amide functional groups. High polarity presents a significant challenge in traditional RP-HPLC, as such compounds tend to have weak retention on non-polar stationary phases like C18, often eluting at or near the solvent front.[9][10]

-

Iopamidol: A non-ionic, highly water-soluble compound.[5]

-

Iopamidol Impurity D: A carboxylic acid derivative of Iopamidol, making it potentially more polar and ionizable depending on the mobile phase pH.[7][8]

Strategic Selection of the Stationary Phase

While the high polarity of the analytes might suggest alternative techniques like Hydrophilic Interaction Liquid Chromatography (HILIC), a well-chosen modern RP-HPLC column can offer excellent resolution and robustness. For this method, a C18 column was selected as the stationary phase. The rationale is as follows:

-

Versatility and Robustness: C18 columns are the workhorses of HPLC, known for their stability and reproducibility.

-

Modern Bonding Technologies: Contemporary C18 columns often feature polar end-capping or are based on polar-embedded phases. These modifications enhance the retention of polar analytes by providing alternative interaction mechanisms, such as hydrogen bonding, in addition to hydrophobic interactions. This mitigates the risk of poor retention for highly polar compounds like Iopamidol and its impurities.

-

Predictable Behavior: The retention mechanisms on C18 columns are well-understood, facilitating a more systematic approach to method development.

Mobile Phase Optimization: The Key to Resolution

The mobile phase composition is the most powerful tool for optimizing selectivity in RP-HPLC.

-

Organic Modifier: A gradient of acetonitrile and water was chosen. Acetonitrile typically provides good peak shape and lower backpressure compared to methanol. A gradient elution is necessary to ensure that both the highly polar Impurity D and the parent Iopamidol are well-retained and eluted with optimal peak shapes within a reasonable runtime.

-

pH Control: The presence of the carboxylic acid group in Impurity D makes its retention sensitive to the mobile phase pH. By maintaining a slightly acidic pH (e.g., using a dilute formic or phosphoric acid solution), the ionization of the carboxylic acid is suppressed. This increases its hydrophobicity and, consequently, its retention on the C18 column, moving it away from the solvent front and enabling better separation from other early-eluting impurities.

Detector Selection and Wavelength

Iopamidol and its impurities contain a tri-iodinated benzene ring, which is a strong chromophore. UV detection is therefore a suitable and straightforward choice. Based on the UV spectra of Iopamidol, a detection wavelength of 240 nm provides excellent sensitivity for both the parent drug and its related substances.[1][5][6]

Detailed Experimental Protocol

This section provides a step-by-step protocol for the analysis of Iopamidol and the detection of Impurity D.

Materials and Reagents

-

Iopamidol Reference Standard

-

Iopamidol Impurity D Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Formic Acid (or Orthophosphoric Acid, analytical grade)

-

Methanol (HPLC grade, for cleaning)

Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Gradient Pump

-

Autosampler

-

Column Thermostat

-

UV/Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |